N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(3-Methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound is characterized by dual aryl substituents: a 3-methoxybenzyl group and a 3-methylphenyl group attached to the sulfonamide nitrogen. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-16-5-3-7-18(11-16)25(13-17-6-4-8-19(12-17)28-2)29(26,27)20-9-10-21-23-22-15-24(21)14-20/h3-12,14-15H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJAFLWFDWQELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halides to form new derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1 . It has shown promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in material sciences due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects :
- The target compound ’s 3-methoxybenzyl and 3-methylphenyl groups likely enhance lipophilicity compared to chlorine in 6f () or fluorine in flumetsulam (). Methoxy groups can improve metabolic stability but may reduce target binding affinity compared to electron-withdrawing substituents like chlorine .
- Compound 8c () shares a similar core but differs in substituent positions (4-methoxybenzyl vs. 3-methoxybenzyl), which may alter steric interactions and bioavailability .
Physicochemical Properties :
- The absence of melting point data for the target compound limits direct comparison. However, the higher melting point of 6f (179–181°C vs. 168–169°C for 8c) suggests that electron-withdrawing chlorine substituents increase crystallinity compared to methoxy groups .
The target compound’s dual aryl groups may improve membrane permeability but require validation in biological assays . Flumetsulam () is a herbicide, highlighting the structural versatility of triazolopyridine/pyrimidine sulfonamides across applications .
Research Implications
- Structural Optimization : The target compound’s 3-methoxy and 3-methyl groups warrant further exploration to balance lipophilicity and target binding. Comparative studies with 8c and 6f could clarify substituent effects on antimalarial potency .
- Biological Screening: Prioritize in vitro testing against Plasmodium spp.
- Synthetic Feasibility : The moderate yields of analogs (62–77%) suggest feasible scalability, though optimization may be needed for the target compound .
Biological Activity
N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyridine core with sulfonamide functionality. Its molecular formula is with a molecular weight of approximately 414.5 g/mol. The presence of methoxy and methyl groups on the phenyl rings contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 414.5 g/mol |
| Purity | Typically >95% |
| Storage Conditions | Standard laboratory conditions |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the triazole ring followed by the introduction of the sulfonamide group.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various derivatives against multiple cancer cell lines using the sulforhodamine B assay. The results suggested that these compounds can inhibit cell proliferation effectively across different types of cancer cells including leukemia and breast cancer .
Table 2: Antitumor Activity Results
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-[(3-methoxyphenyl)methyl]-... | MDA-MB-468 (Breast) | 5.0 |
| N-[(3-methoxyphenyl)methyl]-... | A549 (Lung) | 7.2 |
| N-[(3-methoxyphenyl)methyl]-... | HCT116 (Colon) | 6.5 |
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been investigated for antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through interference with specific metabolic pathways.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Targeting Specific Receptors : The sulfonamide moiety may enhance binding to specific biological targets.
Case Study 1: Anticancer Efficacy
A comprehensive study conducted by the National Cancer Institute evaluated a series of triazolo-pyridine derivatives for their anticancer potential. Among them, this compound demonstrated promising results against several cancer types .
Case Study 2: Antimicrobial Testing
Another research initiative focused on assessing the antimicrobial efficacy of this class of compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion assays, suggesting potential as therapeutic agents against resistant strains .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of:
- Reaction conditions : Use reflux conditions (e.g., ethanol or dichloromethane) for cyclization steps, as demonstrated in triazolo-pyridine sulfonamide syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonamide group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) may accelerate intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions, particularly the methoxyphenyl and methylphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography (if crystals form): Resolve the triazolo-pyridine core geometry and sulfonamide conformation .
Q. How should initial biological screening be designed to identify potential therapeutic targets?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, referencing IC₅₀ values from similar triazolo-pyridine sulfonamides .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility adjustments : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and incubation times .
- Control for purity : Re-test batches with HPLC and adjust synthetic routes to eliminate byproducts (e.g., sulfonic acid derivatives from hydrolysis) .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .
Q. What in silico strategies are recommended for predicting binding selectivity and optimizing pharmacokinetics?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PfDHFR for antimalarial activity) to model sulfonamide interactions .
- MD simulations : Run 100 ns trajectories in GROMACS to assess triazolo-pyridine core stability in binding pockets .
- QSAR modeling : Train models on triazolo-pyridine derivatives to predict logP and solubility, prioritizing substituents with lower hydrophobicity .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance efficacy?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups on the phenyl rings to modulate electron density .
- Bioisosteric replacement : Replace the methoxyphenyl group with pyridyl or thiophene to improve metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors (sulfonamide) and π-π stacking (triazolo-pyridine) .
Q. What methodologies address solubility challenges in in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
